molecular formula C15H16F3N5 B12226191 4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12226191
M. Wt: 323.32 g/mol
InChI Key: MVGWGNRPWQKOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a trifluoromethyl group on the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Piperazine: The pyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.

    Introduction of the Trifluoromethyl Group: The final step involves the introduction of the trifluoromethyl group onto the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced piperazine derivatives.

Scientific Research Applications

4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the piperazine and trifluoromethyl groups enhances its pharmacological potential compared to other similar compounds.

Properties

Molecular Formula

C15H16F3N5

Molecular Weight

323.32 g/mol

IUPAC Name

4-methyl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H16F3N5/c1-11-2-4-20-14(21-11)23-8-6-22(7-9-23)13-10-12(3-5-19-13)15(16,17)18/h2-5,10H,6-9H2,1H3

InChI Key

MVGWGNRPWQKOFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.